
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pivalamide" is not directly mentioned in the provided papers. However, the papers do discuss various tetrazole and pyridine derivatives with potential biological applications, such as antiallergic agents and anti-inflammatory agents. For instance, a series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides was synthesized to evaluate their antiallergic activity, with one compound showing significant potency . Another study synthesized N-tetrazolylpyridinecarboxamides and identified the importance of the N-tetrazolylcarbamoyl group at the 2-position of the pyridine nucleus for antiallergic activity . These studies provide a context for understanding the potential biological relevance of tetrazole derivatives.
Synthesis Analysis
The synthesis of tetrazole derivatives is a common theme in the provided papers. For example, the synthesis of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides involved determining the effects of substituents on the benzene and pyridine rings . Another paper reported the synthesis of different substituted benzamides using 4-aminophenazone, highlighting the versatility of tetrazole derivatives in drug chemistry . These syntheses often involve multi-step reactions and careful consideration of substituents to achieve the desired biological activity.
Molecular Structure Analysis
The molecular structure of tetrazole derivatives plays a crucial role in their biological activity. The papers suggest that the position of the tetrazolyl group and the nature of substituents can significantly affect the compound's activity. For instance, the presence of the N-tetrazolylcarbamoyl group at the 2-position of the pyridine nucleus was found to be essential for antiallergic activity . This indicates that the molecular structure of tetrazole derivatives is critical for their function and must be carefully designed for specific biological applications.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of tetrazole derivatives are not detailed in the provided papers. However, it can be inferred that these reactions likely involve the formation of the tetrazole ring and subsequent functionalization of the core structure. The synthesis of substituted benzamides, for example, would require the coupling of the appropriate amine with the carboxylic acid or its derivatives . The chemical reactivity of tetrazole derivatives is an important consideration in their synthesis and potential applications in medicinal chemistry.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pivalamide" are not discussed in the provided papers, the properties of similar tetrazole derivatives can be inferred. Tetrazoles are known for their high nitrogen content, which can contribute to their biological activity. The papers mention the evaluation of synthesized compounds for antiallergic activity and their potential to bind nucleotide protein targets . These properties are likely influenced by the molecular structure and substituents present in the tetrazole derivatives.
properties
IUPAC Name |
2,2-dimethyl-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-13(2,3)11(19)14-9-5-7-10(8-6-9)18-12(20)17(4)15-16-18/h5-8H,1-4H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWUNVYUFCDOEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

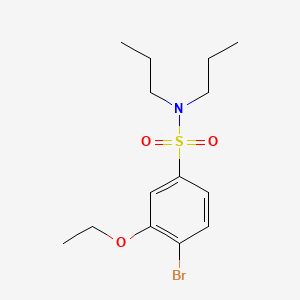
![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B3020506.png)
![5-(3-methoxypropyl)-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3020507.png)
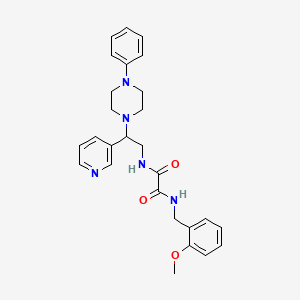
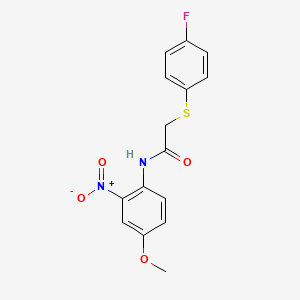
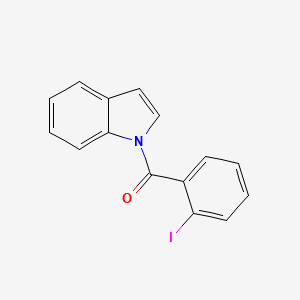

![N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B3020518.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B3020521.png)
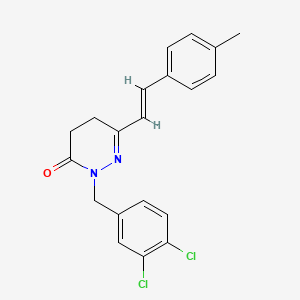
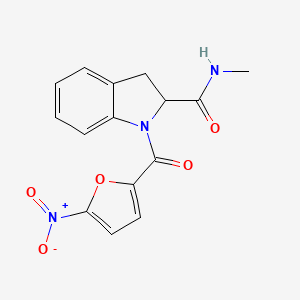
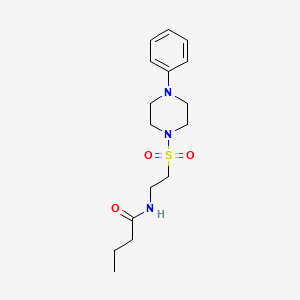
![2-chloro-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B3020526.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B3020527.png)